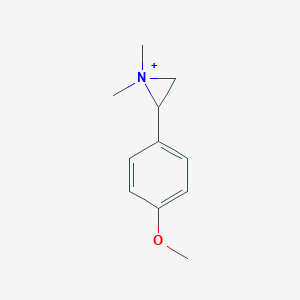![molecular formula C19H24N2O3S B14598321 2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol CAS No. 61151-48-2](/img/structure/B14598321.png)
2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol is an organic compound that features a phenol group substituted with benzylsulfanyl, diethylamino, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing the nitro group to the phenol ring through nitration using nitric acid and sulfuric acid.
Alkylation: Adding the benzylsulfanyl group via a nucleophilic substitution reaction.
Amination: Introducing the diethylamino group through a Mannich reaction, which involves formaldehyde, diethylamine, and the phenol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the nitro group can act as an electron-withdrawing group, influencing the compound’s reactivity. The benzylsulfanyl and diethylamino groups can further modulate the compound’s chemical properties and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Benzylsulfanyl)methyl]-6-methyl-4-pyrimidinamine
- 6-Benzylsulfanyl-2-methyl-5-(triphenyl-phosphanylidene)-5H-pyrimidin-4-one
Uniqueness
2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
61151-48-2 |
|---|---|
Molecular Formula |
C19H24N2O3S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-(benzylsulfanylmethyl)-6-(diethylaminomethyl)-4-nitrophenol |
InChI |
InChI=1S/C19H24N2O3S/c1-3-20(4-2)12-16-10-18(21(23)24)11-17(19(16)22)14-25-13-15-8-6-5-7-9-15/h5-11,22H,3-4,12-14H2,1-2H3 |
InChI Key |
UWWQTPAGMABNIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC(=C1)[N+](=O)[O-])CSCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)


![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)


![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)




![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)


